2-[2-(2,2-DIMETHYL-6-PHENYL-4H-1,3-DIOXIN-4-YLIDEN)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE
Overview
Description
2-[2-(2,2-Dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dioxin ring fused with an indene-dione structure, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-one with ethylidene malononitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,2-Dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxin ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-[2-(2,2-Dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-6-phenyl-4H-1,3-dioxin-4-one
- 2,2-Dimethyl-4H-1,3-dioxin-4-one
- 2,2-Dimethyl-6-phenyl-4H-1,3-dioxin-4-ylideneethylidene malononitrile
Uniqueness
Compared to similar compounds, 2-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione stands out due to its unique combination of a dioxin ring and an indene-dione structure.
Properties
IUPAC Name |
2-[(2Z)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-23(2)26-16(14-20(27-23)15-8-4-3-5-9-15)12-13-19-21(24)17-10-6-7-11-18(17)22(19)25/h3-14H,1-2H3/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVFWLDQHFEFDW-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=CC(=CC=C2C(=O)C3=CC=CC=C3C2=O)O1)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=C/C(=C/C=C2C(=O)C3=CC=CC=C3C2=O)/O1)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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